molecular formula C21H21NO5 B2772298 Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate CAS No. 1396877-45-4

Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate

Cat. No.: B2772298
CAS No.: 1396877-45-4
M. Wt: 367.401
InChI Key: LXGNMUHDXDXQPG-UHFFFAOYSA-N
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Description

Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions generally include heating the reactants to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the isoindoline-1,3-dione core are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

benzyl 3-(1,3-dioxo-4-propan-2-yloxyisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-14(2)27-17-10-6-9-16-19(17)21(25)22(20(16)24)12-11-18(23)26-13-15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGNMUHDXDXQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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